REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[N:7]2[CH:8]=[CH:9][N:10]=[CH:11][C:6]2=[N:5][N:4]=1.ClCCl>[Pd].C(O)C>[F:12][C:2]([F:1])([F:13])[C:3]1[N:7]2[CH2:8][CH2:9][NH:10][CH2:11][C:6]2=[N:5][N:4]=1
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=NN=C2N1C=CN=C2)(F)F
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration through Celite
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Type
|
CUSTOM
|
Details
|
gave a dark colored oil
|
Type
|
FILTRATION
|
Details
|
the insoluble black precipitate was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN=C2N1CCNC2)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 495 mg | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |